N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzene-1-sulfonamide
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Overview
Description
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzene-1-sulfonamide is a complex organic compound that features a benzofuran moiety, a fluorinated aromatic ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Alkylation: The benzofuran derivative is then alkylated using 1-bromo-2-propanol in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The alkylated benzofuran is reacted with 3-fluoro-4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the final sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorinated aromatic ring can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the benzofuran moiety.
Material Science: The compound’s unique structural features make it a candidate for the development of novel organic materials with specific electronic properties.
Biological Research: It can be used as a probe to study the interactions of sulfonamide-containing compounds with biological targets.
Mechanism of Action
The mechanism by which N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzene-1-sulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. The benzofuran moiety may interact with neurotransmitter receptors, while the sulfonamide group could inhibit enzymes by mimicking the structure of natural substrates.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzenesulfonamide
- N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-cyclopropylacetamide
Uniqueness
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzene-1-sulfonamide is unique due to the presence of the fluorinated aromatic ring, which can significantly alter its electronic properties and biological activity compared to its non-fluorinated analogs.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S/c1-12(9-14-10-13-5-3-4-6-17(13)24-14)20-25(21,22)15-7-8-18(23-2)16(19)11-15/h3-8,10-12,20H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVRYGNLHQYYHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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